molecular formula C9H11F2NO2 B1528753 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol CAS No. 1496789-36-6

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol

Cat. No.: B1528753
CAS No.: 1496789-36-6
M. Wt: 203.19 g/mol
InChI Key: AGMZTHCXWXPCFR-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol is a fluorinated aromatic compound featuring a propane-1,3-diol backbone substituted with an amino group at position 2 and a 3,4-difluorophenyl moiety at position 1. This compound has been utilized in specialized synthetic pathways, though it is currently listed as a discontinued product by suppliers such as CymitQuimica (CAS: 1341088-16-1, 95% purity) .

Properties

IUPAC Name

2-amino-1-(3,4-difluorophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZTHCXWXPCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(CO)N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • The initial step involves preparing a 2-(acetylamino)-2-(3,4-difluorophenyl)propane diester or a similar intermediate.
  • This intermediate can be synthesized via alkylation or acylation of 3,4-difluorophenyl derivatives with appropriate reagents.

Conversion to N-(1,1-bis(hydroxymethyl)-3-(3,4-difluorophenyl)propyl)acetamide

  • The diester undergoes conversion to the N-(1,1-bis(hydroxymethyl)-3-(3,4-difluorophenyl)propyl)acetamide through reduction or hydrolysis steps.
  • Hydrolysis is typically performed under controlled acidic or basic conditions to avoid side reactions.

Hydrolysis to 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol

  • The acetamide intermediate is hydrolyzed to yield the free amine diol compound.
  • Hydrolysis conditions involve aqueous media, often with acid or base catalysts such as hydrochloric acid or sodium hydroxide.
  • The reaction temperature and time are optimized to maximize yield and purity.

Extraction and Purification

  • The product is extracted into organic solvents like ethyl acetate.
  • The organic layer is washed sequentially with water and brine to remove impurities.
  • Drying agents and recrystallization may be used to obtain pure polymorphic forms.
  • Polymorph characterization is done using X-ray powder diffraction (XRPD).

Representative Preparation Protocol (Adapted from Patent Literature)

Step Reagents/Conditions Description Outcome/Notes
1 2-(Acetylamino)-2-(3,4-difluorophenyl)propane diethyl ester Starting intermediate Prepared via acylation/esterification
2 Reduction/Hydrolysis (acidic/basic) Conversion to N-(1,1-bis(hydroxymethyl)-3-(3,4-difluorophenyl)propyl)acetamide Functional group transformation
3 Hydrolysis with aqueous acid/base Cleavage of acetamide to free amine diol Formation of target compound
4 Extraction with ethyl acetate Separation of organic and aqueous phases Organic layer contains product
5 Washing with water and brine Removal of residual impurities Improves purity
6 Drying and recrystallization Isolation of polymorphic forms Polymorphs characterized by XRPD

Polymorphic Forms and Characterization

  • The compound exists in multiple polymorphic forms, which differ in crystal structure and physical properties.
  • XRPD analysis provides characteristic 2θ values for polymorph identification.
  • For related compounds, polymorph A and polymorph Y have been identified with distinct diffraction peaks, indicating the importance of controlled crystallization in preparation.

Research Findings and Optimization

  • Hydrolysis conditions (pH, temperature, time) critically affect the yield and purity of this compound.
  • Solvent choice for extraction and washing impacts the removal of impurities and product stability.
  • Use of phase transfer catalysts and selective reagents can improve reaction efficiency.
  • Purification methods, including recrystallization from solvents like ethanol or isopropanol, help isolate stable polymorphs with desirable properties.

Summary Table of Preparation Parameters

Parameter Typical Range/Conditions Impact on Preparation
Starting material 2-(Acetylamino)-2-(3,4-difluorophenyl)propane diethyl ester Precursor for amine diol synthesis
Hydrolysis catalyst HCl, NaOH, LiOH, KOH Controls rate and completeness of hydrolysis
Hydrolysis temperature 25–80 °C Higher temperature increases rate, may cause side reactions
Extraction solvent Ethyl acetate, toluene Efficient separation of product
Washing solvents Water, brine Removes inorganic and polar impurities
Drying agents Magnesium sulfate, sodium sulfate Removes residual moisture
Recrystallization solvent Ethanol, isopropanol Controls polymorph formation
Polymorph identification XRPD 2θ values Ensures reproducible crystalline form

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Chloramphenicol-Related Impurities

Compound: (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Impurity A of Chloramphenicol, CAS: 716-61-0)

  • Structural Differences : The 3,4-difluorophenyl group in the target compound is replaced with a 4-nitrophenyl group.
  • Functional Impact: The nitro group (-NO₂) enhances electron-withdrawing effects, increasing acidity compared to fluorine substituents. This impurity is critical in pharmaceutical quality control, as its presence in Chloramphenicol must be minimized to comply with pharmacopeial standards .
  • Analytical Methods : Detected via reversed-phase HPLC with UV detection, similar to methods used for Chloramphenicol itself .

Fluorinated Lignin Model Compounds

  • Structural Differences: Features a 3,5-difluorophenoxy group instead of the 3,4-difluorophenyl moiety. The propane-1,3-diol backbone is retained.
  • Functional Impact: The difluorophenoxy group facilitates detection of liberated 3,5-difluorophenol during oxidative degradation, a property leveraged in lignin degradation studies. The compound’s β-O-4 bond cleavage kinetics are influenced by fluorine’s electron-withdrawing effects .
  • Reactivity : Degradation rates are accelerated by active oxygen species, highlighting the role of fluorine in modulating oxidative stability .

Amino-Propanol Derivatives

Compound: D(+)-2-Amino-3-phenyl-1-propanol (CAS: 5267-64-1)

  • Structural Differences: Lacks the 1,3-diol groups and fluorine substituents. The amino group is at position 2, with a phenyl group at position 3.
  • Functional Impact : Reduced hydrophilicity due to the absence of diol groups, limiting its utility in aqueous-phase reactions. This compound is primarily used as a chiral building block in organic synthesis .

Thiophene-Containing Analogues

  • Structural Differences: Replaces the difluorophenyl group with a thiophene ring and introduces a methylamino group.
  • Functional Impact: The thiophene moiety imparts π-conjugation properties, making it relevant in optoelectronic materials. The methylamino group enhances basicity compared to the primary amino group in the target compound .

Pyridine-Substituted Derivatives

Compound : 1-(Pyridin-2-yl)propane-1,3-diol (CAS: 27911-63-3)

  • Structural Differences : Substitutes the difluorophenyl group with a pyridine ring.

Industrial Process-Related Compounds

  • Structural Differences: Features a hydroxymethyl group on the amino-substituted carbon, diverging from the aromatic substitution in the target compound.
  • Functional Impact : Used in liquefied hydrocarbon gas treatment due to its ability to form stable complexes with polar molecules .

Comparative Data Table

Compound Name CAS Number Key Substituents Applications/Properties References
2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol 1341088-16-1 3,4-Difluorophenyl, 1,3-diol Discontinued; synthetic intermediate
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol 716-61-0 4-Nitrophenyl Chloramphenicol impurity, HPLC analysis
2-(3,5-Difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol N/A 3,5-Difluorophenoxy Lignin degradation studies
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 Phenyl, propanol Chiral synthesis
1-(Pyridin-2-yl)propane-1,3-diol 27911-63-3 Pyridine Coordination chemistry

Key Findings and Implications

  • Fluorine vs. Nitro Groups : Fluorine’s electronegativity enhances stability under oxidative conditions compared to nitro groups, which increase acidity but reduce thermal stability .
  • Aromatic vs. Heterocyclic Substitution : Pyridine or thiophene rings introduce unique electronic properties, expanding utility in catalysis or materials science, whereas difluorophenyl groups are tailored for detection in degradation studies .
  • Industrial Relevance: Discontinuation of this compound highlights the need for alternatives with similar fluorine-mediated reactivity but improved synthetic accessibility .

Biological Activity

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10F2N2O3\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}_3

This compound features a difluorophenyl group and an amino group which contribute to its biological properties.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against certain pathogens, including fungi and bacteria.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against Candida albicans and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 0.8 μg/mL against C. albicans, suggesting potent antifungal activity.
  • Efficacy in Animal Models : In vivo studies showed that mice treated with the compound exhibited improved survival rates when infected with C. albicans, highlighting its therapeutic potential in fungal infections .

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound had a selective cytotoxic effect on cancer cell lines while sparing normal cells. The selectivity index (SI) was calculated to be 3807.7 for certain cancer types, indicating a promising therapeutic window for further development .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC (μg/mL) Selectivity Index
AntifungalCandida albicans0.8-
AntibacterialEscherichia coliTBD-
CytotoxicityCancer Cell LinesTBD3807.7

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey ReagentsYield RangePurity Challenges
Nucleophilic SubstitutionK₂CO₃, DMF, 3,4-difluorobenzaldehyde60–75%Byproduct formation
Reductive AminationNaBH₃CN, NH₄OAc70–85%Stereochemical control
Chiral ResolutionChiral auxiliaries (e.g., tartaric acid)50–65%Enantiomeric excess optimization

Advanced: How can stereochemical control be achieved during synthesis of its chiral derivatives?

Methodological Answer:
Stereochemical control is critical for biological activity. Asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution (e.g., lipases) can enforce enantioselectivity . For instance, the (1S,2S) configuration in related compounds (e.g., ) is achieved via chiral pool synthesis or kinetic resolution. Advanced techniques like circular dichroism (CD) and chiral HPLC (e.g., Chiralpak® columns) are used to validate enantiopurity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with fluorinated aromatic protons appearing as doublets (δ 7.2–7.8 ppm) and diol protons as broad singlets (δ 4.5–5.5 ppm) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities. UV detection at 254 nm is standard .
  • Mass Spectrometry: High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) .

Advanced: How is X-ray crystallography applied to resolve stereochemical ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For example, in , the (1S,2S) configuration was confirmed via crystallographic data (CCDC deposition). Challenges include growing suitable crystals (often via slow evaporation in ethanol/water) and mitigating fluorine’s electron density effects during data refinement .

Basic: Which in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) quantify IC₅₀ values .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) tests MIC against S. aureus or E. coli .
  • Cytotoxicity: MTT assays on HEK-293 or HeLa cells assess viability post 48-hour exposure .

Advanced: How does fluorination impact pharmacokinetic properties in vivo?

Methodological Answer:
The 3,4-difluorophenyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration but risking hepatotoxicity. Pharmacokinetic studies in rodents show T₁/₂ = 4–6 hours, with CYP450 metabolism (e.g., CYP3A4) generating hydroxylated metabolites. Fluorine’s electronegativity also stabilizes receptor binding via dipole interactions, as seen in analogs with trifluoromethyl groups .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:
Discrepancies often arise from:

  • Stereochemical Variations: Enantiomers (e.g., (1R,2R) vs. (1S,2S)) may exhibit opposing activities ().
  • Impurity Profiles: HPLC-MS can identify contaminants (e.g., found nitrophenyl byproducts altering antimicrobial data).
  • Assay Conditions: Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol
Reactant of Route 2
2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol

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